Linezolid impurity 3

Vue d'ensemble

Description

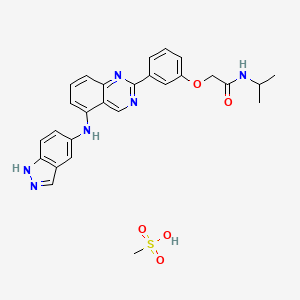

Linezolid impurity 3 is an impurity standard of Linezolid . Linezolid is an antibacterial drug used for the treatment of infections caused by Gram-positive bacteria . It belongs to the oxazolidinone class of medicines, which are protein synthesis inhibitors . Linezolid stops the growth and reproduction of bacteria by disrupting the translation of messenger RNA (mRNA) into proteins in the ribosome .

Synthesis Analysis

The synthesis of Linezolid impurities involves the use of defluorinated Linezolid as a raw material . Ester with the carbon atom number less than 6 and water are used as solvents, and alkali metal alkoxide and solid alkali catalyst resin are used as catalysts to react to obtain degraded impurities .

Molecular Structure Analysis

Linezolid has a unique oxazolidinone ring in its chemical structure . This contributes to its efficacy against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Chemical Reactions Analysis

Linezolid was found to be stable at 4–6 °C in the whole course of the study whereas at 25 °C it proved stable over a period of 24 h required for administration of parenteral nutrition mixtures . The TPN mixtures demonstrated compatibility with linezolid and suitable stability, which were not affected by time or storage conditions .

Physical and Chemical Properties Analysis

Linezolid demonstrated adequate stability for the preparation of intravenous fluids for clinical administration . By using LC and LC-MS/MS systems it was possible to determine the stability of linezolid and its six impurities .

Applications De Recherche Scientifique

1. Development of Advanced Analytical Methods

The development of a stability-indicating LC method for separating Linezolid's potential impurities, degradants, and enantiomer in a single method is a significant application. This method offers the determination of purity of Linezolid in various forms, efficiently separating all related substances of Linezolid along with its chiral impurity, demonstrating its stability-indicating power (Raju, Kutty, Ganesh, & Swamy, 2012).

2. Identification and Characterization of Impurities

Another research application involves the isolation and characterization of unknown impurities in Linezolid. Through techniques like HPLC, IR, NMR, and MS, impurities have been identified and characterized, providing insights into their structures and formation, which is crucial for quality control and understanding the chemical nature of Linezolid (Reddy et al., 2002).

3. Exploring the Impact on Human Cells

Research has also been conducted on the impact of Linezolid on human cells, particularly how it affects mitochondrial protein synthesis. This is vital for understanding the drug's mechanism of action and its potential side effects, such as optic and peripheral neuropathy (De Vriese et al., 2006).

4. Drug Serum Concentration Variability

Studying the variability of Linezolid serum concentrations in critically ill patients has been another area of research. This is important for optimizing dosing strategies to ensure therapeutic efficacy while minimizing risks (Zoller et al., 2014).

5. Chiral HPLC Method Development

The development of chiral HPLC methods for the separation of Linezolid enantiomers is another research application. This method is crucial for ensuring the quality and efficacy of the drug, as it allows for the precise separation and analysis of its enantiomers (Narayana et al., 2003).

Mécanisme D'action

Target of Action

Linezolid, the parent compound of Linezolid impurity 3, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This target plays a crucial role in bacterial protein synthesis, making it a key point of action for Linezolid and its impurities.

Mode of Action

Linezolid, and by extension this compound, exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial protein synthesis pathway. By binding to the 23S ribosomal RNA of the 50S subunit, it prevents the formation of the 70S initiation complex . This action disrupts the protein synthesis pathway, leading to a halt in bacterial reproduction and growth.

Pharmacokinetics

Linezolid has a high oral bioavailability and an extensive volume of distribution . It is primarily eliminated via non-renal routes, with renal clearance accounting for approximately 30-35% of total clearance

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and reproduction. By preventing the formation of the 70S initiation complex, it halts bacterial protein synthesis . This leads to bacteriostatic effects against both enterococci and staphylococci and bactericidal effects against most isolates of streptococci .

Action Environment

The action of this compound, like that of Linezolid, can be influenced by various environmental factors. For instance, the stability of Linezolid in parenteral nutrition mixtures was found to be affected by storage conditions . It remained stable at 4–6 °C throughout the study, while at 25 °C, it was stable over a period of 24 hours required for administration of parenteral nutrition mixtures . Similar environmental factors may also influence the action, efficacy, and stability of this compound.

Safety and Hazards

Orientations Futures

The isolation, characterization, and control of impurities in pharmaceutical substances are being reviewed with greater attention based on national regulatory and international guidelines . To ensure the quality of APIs and finished drug products, impurities must be monitored carefully during process development, optimization, and process changeover .

Analyse Biochimique

Biochemical Properties

Linezolid impurity 3, like Linezolid, may interact with various enzymes, proteins, and other biomolecules. It is known that Linezolid binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, thus inhibiting bacterial mRNA translation . It is also a weak, reversible, nonselective inhibitor of monoamine oxidase .

Cellular Effects

This compound can have various effects on different types of cells and cellular processes. For instance, Linezolid has been shown to inhibit the phagocytic ability, cytokine synthesis, and secretion of immune cells, as well as the expressions of immune-related genes at the mRNA level under the stimulation of endotoxin or pathogens .

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of Linezolid. Linezolid exerts its effects at the molecular level by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. For instance, Linezolid was found to be stable at 4–6 °C throughout the course of a study, whereas at 25 °C it proved stable over a period of 24 hours required for administration of parenteral nutrition mixtures .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on the combination effects of baicalin with Linezolid against Staphylococcus aureus biofilm-related infections, baicalin and Linezolid were found to exert a synergistic bactericidal effect when combined .

Metabolic Pathways

This compound may be involved in various metabolic pathways. For instance, Linezolid is metabolized by non-enzymatic pathways, with the liver playing a key role in Linezolid clearance .

Transport and Distribution

This compound may be transported and distributed within cells and tissues in a manner similar to Linezolid. Linezolid resistance genes were found to be widespread among various niches, and horizontal transfer played a crucial role in driving the circulation of Linezolid resistance reservoirs at the human-animal-environment interfaces .

Propriétés

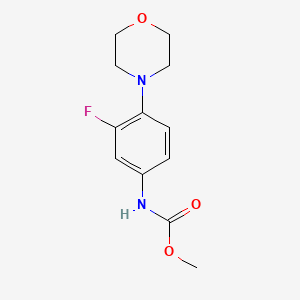

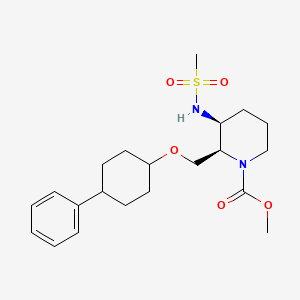

IUPAC Name |

methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c1-17-12(16)14-9-2-3-11(10(13)8-9)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKISJVHYIWZBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

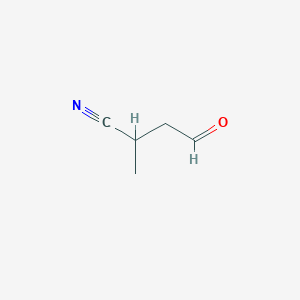

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3325430.png)

![(S)-3,3'-Bis(4-nitrophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3325443.png)